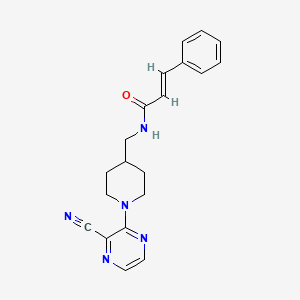

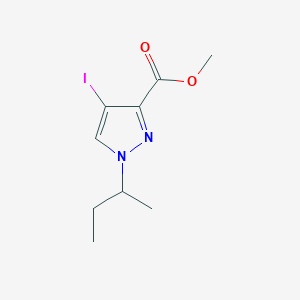

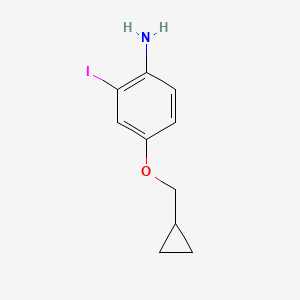

N-(3-chloro-4-methylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-chloro-4-methylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide" is a structurally complex molecule that appears to be related to various research efforts in the development of novel therapeutic agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are reminiscent of those found in the research on acetamide derivatives with potential biological activities.

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. For instance, paper discusses the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were then screened for cytotoxicity against various cancer cell lines. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the similarities in the core structure of the acetamides.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. The presence of a pyrrolidinyl group, as seen in the compound from paper , suggests that such a moiety could be important for the interaction with biological targets, such as opioid receptors. The compound also contains a pyrrolidinyl group, which could imply similar biological relevance.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds, as seen in paper , where N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield angular heterocyclic compounds. This suggests that the compound may also undergo reactions with amines to form heterocycles, which could be of interest for further chemical modifications and biological evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro, methyl, and thioacetamide groups in the compound can affect its solubility, stability, and reactivity. These properties are essential for the compound's potential as a drug candidate, as they will influence its pharmacokinetics and pharmacodynamics. Although the specific properties of the compound are not detailed in the provided papers, similar compounds have been characterized using techniques such as LCMS, IR, and NMR spectroscopies .

Aplicaciones Científicas De Investigación

The Pharma Market as Reflected by Patents

A study discusses the activity of Pyridazino(4,5-b)indole-1-acetamide compounds, highlighting their use in various therapeutic areas including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. This indicates a broad interest in similar compounds for pharmaceutical development (Habernickel, 2002).

Structure/Activity Studies Related to Opioid Agonists

Research into N-[2-(1-pyrrolidinyl)ethyl]acetamides explored their synthesis and biological evaluation as opioid kappa agonists, showing the importance of these compounds in developing new analgesics. Such studies suggest potential research applications in analgesic drug development (Barlow et al., 1991).

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized and evaluated for antiallergic potency, demonstrating the utility of related chemical structures in the search for novel antiallergic compounds (Menciu et al., 1999).

Kappa-Opioid Receptor Antagonists

Another study reported on a novel κ-opioid receptor antagonist with high affinity and selectivity, illustrating the therapeutic potential of related compounds in treating depression and addiction disorders (Grimwood et al., 2011).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2S/c1-16-8-9-17(12-19(16)24)25-22(28)15-30-21-13-27(20-7-3-2-6-18(20)21)14-23(29)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPVPYQVUPBRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

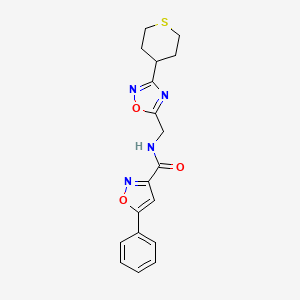

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)

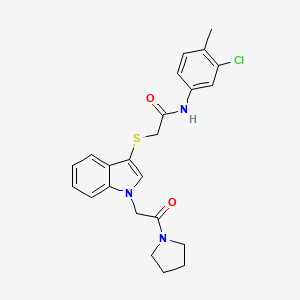

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

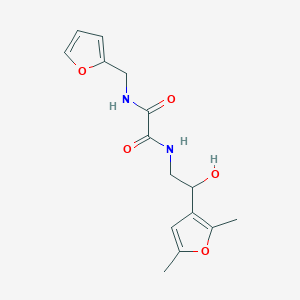

![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)